molecular formula C7H9Br2NS B6206265 2,5-dibromo-4-tert-butyl-1,3-thiazole CAS No. 1314356-24-5

2,5-dibromo-4-tert-butyl-1,3-thiazole

Cat. No. B6206265
CAS RN: 1314356-24-5
M. Wt: 299
InChI Key:
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Description

2,5-Dibromo-4-tert-butyl-1,3-thiazole (DBTB) is a heterocyclic compound that has been widely studied due to its potential application in the synthesis of various organic compounds and its ability to act as a catalyst in various reactions. It has been used in a variety of scientific and research applications, including the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, DBTB has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

2,5-dibromo-4-tert-butyl-1,3-thiazole is believed to act as a Lewis acid catalyst in various reactions, such as the Knoevenagel condensation. The Lewis acid catalyst is believed to form a complex with the reactants, which facilitates the reaction. The Lewis acid catalyst is also believed to stabilize the intermediate formed during the reaction, allowing the reaction to proceed to completion.
Biochemical and Physiological Effects
2,5-dibromo-4-tert-butyl-1,3-thiazole has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, 2,5-dibromo-4-tert-butyl-1,3-thiazole has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

2,5-dibromo-4-tert-butyl-1,3-thiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available reagents. In addition, it can be used as a catalyst in various reactions, such as the Knoevenagel condensation. However, 2,5-dibromo-4-tert-butyl-1,3-thiazole also has some limitations. It is not very stable and can decompose under certain conditions. In addition, it can react with other compounds, which can interfere with the desired reaction.

Future Directions

2,5-dibromo-4-tert-butyl-1,3-thiazole has a variety of potential future applications. It can be used as a catalyst in the synthesis of new materials, such as nanomaterials and carbon nanotubes. In addition, it can be used in the synthesis of pharmaceuticals and other organic compounds. It can also be used to study the biochemical and physiological effects of various compounds. Finally, it can be used to study the mechanism of action of various enzymes and other proteins.

Synthesis Methods

2,5-dibromo-4-tert-butyl-1,3-thiazole can be synthesized by a variety of methods, including the reaction of 2,5-dibromothiophene with tert-butyl chloride in the presence of anhydrous potassium carbonate. This reaction is known as the Knoevenagel condensation. The reaction of 2,5-dibromothiophene with tert-butyl chloride yields a mixture of 2,5-dibromo-4-tert-butyl-1,3-thiazole and 2,5-dibromo-4-tert-butyl-1,2-thiazole. The mixture can be separated by column chromatography and the desired product, 2,5-dibromo-4-tert-butyl-1,3-thiazole, can be isolated.

Scientific Research Applications

2,5-dibromo-4-tert-butyl-1,3-thiazole has been used in a variety of scientific and research applications. It has been used for the synthesis of pharmaceuticals, polymers, and other organic compounds. It has also been used as a catalyst in various reactions, such as the Knoevenagel condensation. In addition, 2,5-dibromo-4-tert-butyl-1,3-thiazole has been studied for its potential application in the synthesis of new materials, such as nanomaterials and carbon nanotubes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromo-4-tert-butyl-1,3-thiazole involves the bromination of 4-tert-butyl-1,3-thiazole using bromine in the presence of a catalyst followed by purification to obtain the desired product.", "Starting Materials": [ "4-tert-butyl-1,3-thiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)", "Solvent (such as chloroform or carbon tetrachloride)" ], "Reaction": [ "Add 4-tert-butyl-1,3-thiazole to a reaction flask", "Add a solvent to the reaction flask and stir to dissolve the thiazole", "Add the catalyst to the reaction flask and stir to mix", "Slowly add bromine to the reaction flask while stirring", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, quench the reaction by adding a reducing agent such as sodium bisulfite", "Extract the product using a suitable solvent such as ethyl acetate", "Purify the product using column chromatography or recrystallization", "Obtain 2,5-dibromo-4-tert-butyl-1,3-thiazole as a yellow solid" ] }

CAS RN

1314356-24-5

Molecular Formula

C7H9Br2NS

Molecular Weight

299

Purity

95

Origin of Product

United States

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